Cas no 66605-81-0 (1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate)

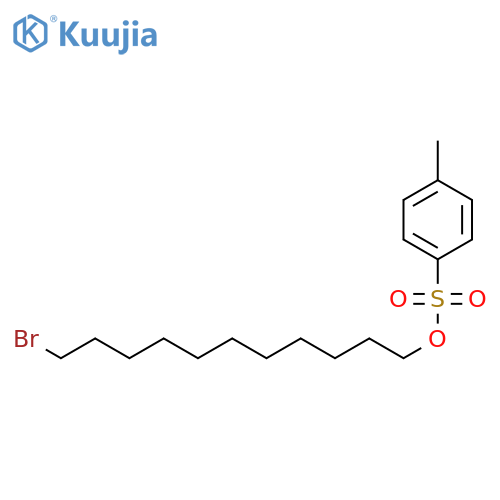

66605-81-0 structure

商品名:1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate

CAS番号:66605-81-0

MF:C18H29BrO3S

メガワット:405.390064001083

CID:396103

1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate 化学的及び物理的性質

名前と識別子

-

- 1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate

- 11-bromoundecan-1-ol,4-methylbenzenesulfonic acid

-

- インチ: 1S/C18H29BrO3S/c1-17-11-13-18(14-12-17)23(20,21)22-16-10-8-6-4-2-3-5-7-9-15-19/h11-14H,2-10,15-16H2,1H3

- InChIKey: UXKVTOUSOFJBDT-UHFFFAOYSA-N

- ほほえんだ: C(OS(C1=CC=C(C)C=C1)(=O)=O)CCCCCCCCCCBr

1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37153482-10.0g |

11-bromoundecyl 4-methylbenzene-1-sulfonate |

66605-81-0 | 95.0% | 10.0g |

$1654.0 | 2025-03-18 | |

| Enamine | EN300-37153482-0.5g |

11-bromoundecyl 4-methylbenzene-1-sulfonate |

66605-81-0 | 95.0% | 0.5g |

$370.0 | 2025-03-18 | |

| Enamine | EN300-37153482-2.5g |

11-bromoundecyl 4-methylbenzene-1-sulfonate |

66605-81-0 | 95.0% | 2.5g |

$754.0 | 2025-03-18 | |

| Enamine | EN300-37153482-5.0g |

11-bromoundecyl 4-methylbenzene-1-sulfonate |

66605-81-0 | 95.0% | 5.0g |

$1115.0 | 2025-03-18 | |

| Enamine | EN300-37153482-0.25g |

11-bromoundecyl 4-methylbenzene-1-sulfonate |

66605-81-0 | 95.0% | 0.25g |

$354.0 | 2025-03-18 | |

| Enamine | EN300-37153482-0.05g |

11-bromoundecyl 4-methylbenzene-1-sulfonate |

66605-81-0 | 95.0% | 0.05g |

$323.0 | 2025-03-18 | |

| Enamine | EN300-37153482-1.0g |

11-bromoundecyl 4-methylbenzene-1-sulfonate |

66605-81-0 | 95.0% | 1.0g |

$385.0 | 2025-03-18 | |

| Enamine | EN300-37153482-0.1g |

11-bromoundecyl 4-methylbenzene-1-sulfonate |

66605-81-0 | 95.0% | 0.1g |

$339.0 | 2025-03-18 |

1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

66605-81-0 (1-Undecanol, 11-bromo-, 4-methylbenzenesulfonate) 関連製品

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 2408957-70-8(N'-[2-(4-Fluorophenyl)ethyl]-1-phenylethane-1,2-diamine;dihydrochloride)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬